molecular formula C48H72N6O18S2 B1244129 Penicillin V benzathine tetrahydrate CAS No. 63690-57-3

Penicillin V benzathine tetrahydrate

Cat. No.: B1244129
CAS No.: 63690-57-3
M. Wt: 1085.2 g/mol
InChI Key: DCRXCEXZTVLLCN-RJCPZQRPSA-N
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Description

Phenoxymethylpenicillin benzathine is a chemical salt formed from phenoxymethylpenicillin (commonly known as Penicillin V) and benzathine (dibenzylethylenediamine) . This combination yields a compound with distinct properties suitable for investigative applications. The primary research value of this benzathine salt lies in its role as a precursor or standard for studying the pharmacokinetics and stability of phenoxymethylpenicillin, a narrow-spectrum beta-lactam antibiotic . Researchers utilize this compound to explore the biochemical mechanisms of antibiotic action. Like other penicillins, its antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall biosynthesis . It achieves this by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the cross-linking of peptidoglycan, the final stage of cell wall synthesis . This interference leads to cell lysis and bacterial death during the active multiplication stage . Phenoxymethylpenicillin is noted for being more acid-stable than benzylpenicillin (Penicillin G), a characteristic that is a key point of study for oral dosage form development . The benzathine component is of interest for its potential to modify the solubility and release profile of the active compound . In a research context, this compound can be applied in microbiological studies against a spectrum of penicillin G-sensitive microorganisms for in vitro assays . It is essential to note that this product is provided For Research Use Only (RUO) . It is strictly not intended for diagnostic, therapeutic, prophylactic, or any other clinical or human use, and must be handled by qualified laboratory personnel in accordance with established safety protocols.

Properties

CAS No.

63690-57-3

Molecular Formula

C48H72N6O18S2

Molecular Weight

1085.2 g/mol

IUPAC Name

N,N'-dibenzylethane-1,2-diamine;bis((2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid);octahydrate

InChI

InChI=1S/2C16H18N2O5S.C16H20N2.8H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;8*1H2/t2*11-,12+,14-;;;;;;;;;/m11........./s1

InChI Key

DCRXCEXZTVLLCN-RJCPZQRPSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenoxymethylpenicillin benzathine is synthesized by combining phenoxymethylpenicillin with benzathine. The preparation involves dissolving phenoxymethylpenicillin in a solvent mixture of ethanol and dichloromethane, followed by the addition of benzathine . The reaction is carried out under controlled conditions to ensure the formation of the desired compound.

Industrial Production Methods

In industrial settings, phenoxymethylpenicillin benzathine is produced using solid dispersion methods. This involves the use of hydrophilic carriers such as polyvinyl pyrrolidone (PVP-K30) and hydroxypropyl methylcellulose (HPMC) to enhance the dissolution rate of the compound . The solid dispersion method improves the flowability, wettability, and dissolution characteristics of the drug.

Chemical Reactions Analysis

Core Structural Characteristics

Key reactive components :

  • Beta-lactam ring : Essential for binding penicillin-binding proteins (PBPs) via covalent interactions

  • Phenoxyacetamido side chain : Enhances acid stability compared to benzylpenicillin

  • Benzathine counterion : Reduces solubility, enabling prolonged antibiotic release

Molecular Properties

PropertyValueSource
Molecular Weight941.13 g/mol
SMILES[Complex structure]*
Water Solubility0.000217 mg/mL (predicted)
LogP3.75 (hydrophobic character)
*Full SMILES: [H][C@]12SC(C)(C)[C@@H](N1C(=O)[C@H]2NC(=O)COC1=CC=CC=C1)C([O-])=O.[H][N+]([H])CC[N+]([H])CC1=CC=CC=C1

Bactericidal Mechanism

Stepwise enzymatic interaction :

  • Penetration : Diffuses through gram-positive bacterial cell walls

  • Target binding : Irreversibly acylates PBPs (transpeptidases) via beta-lactam ring opening

  • Enzyme inhibition : Blocks cross-linking of peptidoglycan chains

  • Cell lysis : Results from osmotic instability during cell division

Key Enzymatic Targets

Enzyme ClassFunction InhibitedConsequence
TranspeptidasesPeptidoglycan cross-linkingCell wall weakening
CarboxypeptidasesPeptide chain remodelingStructural instability

Degradation Pathways

Primary instability factors :

  • Acid hydrolysis : Beta-lactam ring cleavage in strong acids (pH < 2)

  • Beta-lactamase enzymes : Catalytic opening of beta-lactam ring in resistant strains

  • Oxidative degradation : Susceptible to peroxide-mediated ring destruction

Comparative Stability Data

ConditionStability ProfileBioactivity Retention
Gastric pH (1.5-3.5)60-75% survives oral passageMaintained
Beta-lactamase exposureComplete inactivationLost
Aqueous solution (25°C)14-day stability at pH 6-895% intact

Allergenic Reactions

Hapten formation process :

  • Covalent binding : Beta-lactam ring opens to form penicilloyl group with lysine residues

  • Immune recognition : Major determinant (penicilloyl-protein) triggers IgE responses

  • Cross-reactivity : Shared epitopes with other beta-lactams increase allergy risk

Reaction Frequency Data

Reaction TypeIncidence RateOnset Time
Anaphylaxis0.04%<60 minutes
Maculopapular rash2-3%72+ hours
Serum sickness0.2%7-21 days

Synthetic Modifications

Benzathine salt formation :

  • Ionic interaction : Two phenoxymethylpenicillin anions pair with one benzathine dication

  • Impact on properties :

    • Reduces water solubility from 6.9 g/L (free acid) to 0.4 g/L

    • Extends elimination half-life to 5-7 days vs 0.5h for free form

Scientific Research Applications

Therapeutic Applications

Phenoxymethylpenicillin benzathine is indicated for the treatment of various infections caused by penicillin G-sensitive microorganisms. Its primary therapeutic applications include:

  • Streptococcal Infections : It is used to treat streptococcal pharyngitis and scarlet fever, providing an alternative to first-line antibiotic treatments for these conditions .
  • Skin and Soft Tissue Infections : Effective against mild to moderate infections caused by Staphylococcus and other susceptible organisms, it is often employed in dermatological settings .
  • Respiratory Tract Infections : The compound is indicated for respiratory infections caused by Streptococcus pneumoniae and other pathogens sensitive to penicillin .

Prophylactic Uses

Phenoxymethylpenicillin benzathine plays a crucial role in preventive medicine, particularly in patients at risk of bacterial infections:

  • Bacterial Endocarditis Prophylaxis : The American Heart Association recommends its use as an oral regimen for patients with congenital heart disease or rheumatic heart disease undergoing dental procedures or surgeries that may introduce bacteria into the bloodstream .
  • Prevention of Rheumatic Fever Recurrence : It is also utilized in preventing the recurrence of rheumatic fever, particularly in children with a history of the condition .

Pharmacological Mechanism

The mechanism of action for phenoxymethylpenicillin benzathine involves the inhibition of bacterial cell wall synthesis. By binding to penicillin-binding proteins (PBPs), it disrupts the formation of the bacterial cell wall, leading to cell lysis and death . This action makes it effective against a variety of gram-positive bacteria.

Case Studies and Clinical Research

Numerous studies have evaluated the efficacy of phenoxymethylpenicillin benzathine in clinical settings:

  • A study comparing the effectiveness of oral phenoxymethylpenicillin and intramuscular benzathine penicillin G in treating group A streptococcal pharyngitis found similar cure rates among both treatment groups, highlighting its effectiveness as an oral alternative .
  • Another clinical trial involving children treated with phenoxymethylpenicillin demonstrated its efficacy in eradicating group A streptococci from throat cultures, reinforcing its role in managing streptococcal infections .

Dosage Forms and Administration

Phenoxymethylpenicillin benzathine is available in various formulations, including:

Formulation TypeStrengthAdministration Method
Oral Tablets250 mg (400,000 IU)Swallowed whole between meals
Oral Suspension125 mg/5 ml (200,000 IU/5 ml)Reconstituted with filtered water and administered using a measuring device

Dosage Recommendations :

  • For streptococcal pharyngitis: Varies by age and weight, generally ranging from 125 mg to 1 g administered twice daily for 10 days.
  • For diphtheria: 500 mg four times daily for adults or up to 15 mg/kg for children under 40 kg .

Safety Profile and Contraindications

While generally well-tolerated, phenoxymethylpenicillin benzathine can cause adverse effects such as gastrointestinal disturbances and allergic reactions. It should not be administered to patients with known allergies to penicillins or severe renal impairment without caution .

Comparison with Similar Compounds

Phenoxymethylpenicillin benzathine is unique due to its prolonged release properties provided by the benzathine component. Similar compounds include:

    Penicillin G benzathine: Another long-acting penicillin used for similar indications.

    Penicillin V potassium: A potassium salt form of phenoxymethylpenicillin with a shorter duration of action.

    Amoxicillin: A broader-spectrum penicillin antibiotic with different pharmacokinetic properties.

Phenoxymethylpenicillin benzathine stands out due to its combination of phenoxymethylpenicillin’s efficacy and benzathine’s prolonged release, making it suitable for long-term prophylaxis and treatment of infections.

Q & A

Q. How is phenoxymethylpenicillin benzathine classified within the penicillin family, and what are its pharmacological implications?

Phenoxymethylpenicillin benzathine is classified as a "depot" penicillin derivative, designed for prolonged action due to its low solubility and slow hydrolysis into active metabolites. Pharmacologically, it is categorized under biosynthetic penicillins, specifically as a long-acting formulation compared to short-acting salts like benzylpenicillin sodium. Its structural modification with dibenzylethylenediamine (DBED) enhances stability and delays absorption, making it suitable for infections requiring sustained antibiotic levels, such as streptococcal pharyngitis or syphilis prophylaxis .

Q. What analytical techniques are recommended for determining the purity and composition of phenoxymethylpenicillin benzathine in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) using a C18 column is the primary method for purity assessment. Mobile phases should combine methanol and phosphate buffer (e.g., pH 4.0–5.5), with triethylamine (0.1%) added to optimize peak symmetry and retention time. Quantification of impurities (e.g., phenoxyacetic acid, penilloic acids) requires reference standards, as outlined in pharmacopeial guidelines. Total penicillins are assayed via imidazole/mercuric chloride titration, ensuring compliance with purity thresholds (96.0–100.5% for total penicillins; 24.0–27.0% for DBED content) .

Q. What are the established clinical indications for phenoxymethylpenicillin benzathine, and how do they compare to other penicillin derivatives?

Its primary indications include streptococcal pharyngitis, rheumatic fever prophylaxis, and mild syphilis (non-neurological). Unlike benzylpenicillin, which is used for acute bacteremia, phenoxymethylpenicillin benzathine provides prolonged but lower serum concentrations, limiting its use to highly susceptible pathogens. Compared to oral phenoxymethylpenicillin (penicillin V), the benzathine salt offers extended intramuscular action, reducing dosing frequency .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions for the separation of phenoxymethylpenicillin benzathine from related impurities or degradation products?

Method optimization involves adjusting mobile phase polarity and pH. For example, at pH 4.0, a methanol-to-phosphate buffer ratio of 60:40 achieves baseline separation of DBED derivatives. Asymmetric peaks at higher pH (e.g., 5.5) can be mitigated with 0.1% triethylamine. Column temperature (25–30°C) and flow rates (1.0–1.5 mL/min) should be standardized to ensure reproducibility. Degradation products like penicilloic acids require gradient elution for resolution .

Q. What methodological considerations are critical when designing pharmacokinetic studies to assess tissue penetration of phenoxymethylpenicillin benzathine, particularly in challenging compartments like the cerebrospinal fluid (CSF)?

CSF penetration studies should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity, given the low drug levels expected. Animal models or clinical trials must account for delayed absorption kinetics (peak serum levels at 12–24 hours post-injection). In neurosyphilis research, concurrent CSF treponemal PCR and serological testing are recommended to correlate drug levels with microbiological clearance, as benzathine formulations often fail to achieve therapeutic CSF concentrations .

Q. How should discrepancies in clinical trial data regarding the efficacy of phenoxymethylpenicillin benzathine in immunocompromised populations be analyzed and resolved?

Conflicting data (e.g., higher serological failure rates in HIV-positive syphilis patients) require stratified analysis by immune status and pathogen load. Blinded endpoint adjudication committees should differentiate microbiological relapse from serological "slow responders." Power calculations must account for subgroup heterogeneity, and Bayesian statistical models can integrate historical data to adjust for small sample sizes .

Q. What strategies are effective in evaluating synergistic interactions between phenoxymethylpenicillin benzathine and other antimicrobial agents in combinatorial therapy approaches?

Checkerboard assays or time-kill curve analyses are standard for synergy testing. For example, combining phenoxymethylpenicillin benzathine with probenecid (a renal tubular secretion inhibitor) enhances serum half-life. In syphilis trials, however, such combinations did not improve outcomes, underscoring the need for pathogen-specific models. Pharmacodynamic modeling should align dosing intervals with the prolonged release profile of benzathine salts .

Q. What are the best practices for conducting stability studies on phenoxymethylpenicillin benzathine under varying storage conditions?

Accelerated stability testing should follow ICH guidelines, exposing samples to 40°C/75% RH for 6 months. Key degradation markers include free phenoxyacetic acid (HPLC quantification) and moisture content (Karl Fischer titration). Lyophilized formulations exhibit better stability than aqueous suspensions. Regulatory specifications require ≤5% total impurities after 24 months at 25°C .

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